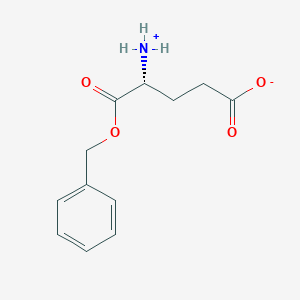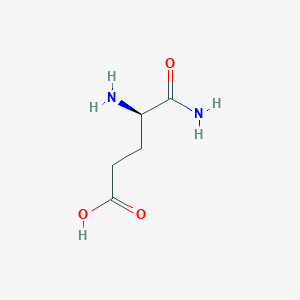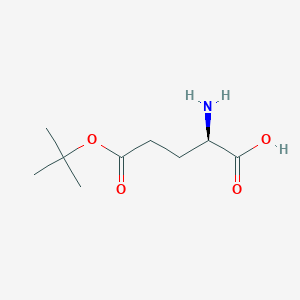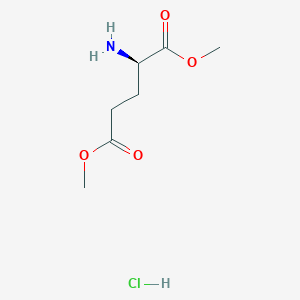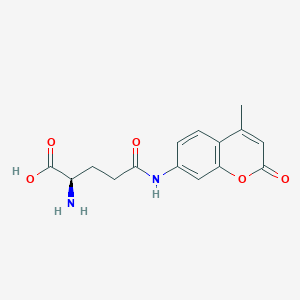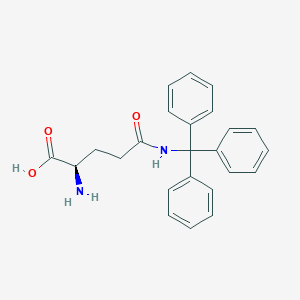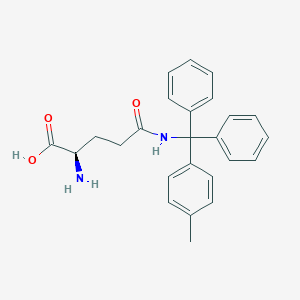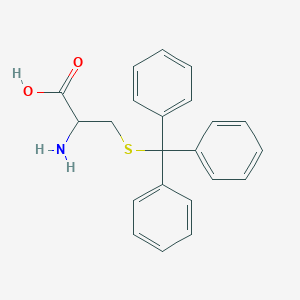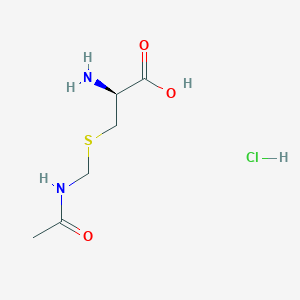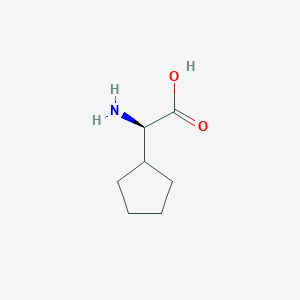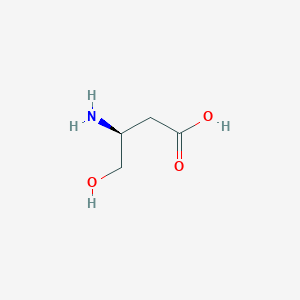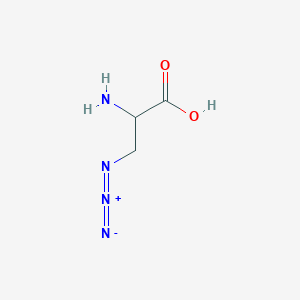
H-Cit-AMC
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cit-AMC involves the coupling of citrulline with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反応の分析
Types of Reactions
H-Cit-AMC primarily undergoes hydrolysis reactions catalyzed by cysteine proteases. These enzymes cleave the amide bond between citrulline and 7-amino-4-methylcoumarin, releasing the fluorescent molecule .
Common Reagents and Conditions
Reagents: Cysteine proteases such as aleurain and bleomycin hydrolase.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used as a reporter molecule in various biochemical assays .
科学的研究の応用
H-Cit-AMC is widely used in scientific research due to its role as a substrate for cysteine proteases. Its applications include:
Biochemistry: Used to study the activity and specificity of cysteine proteases by monitoring the release of fluorescent 7-amino-4-methylcoumarin
Medicine: Employed in the development of diagnostic assays for diseases involving cysteine proteases, such as certain cancers and inflammatory conditions
Industry: Utilized in the production of fluorescent probes for various biochemical assays
作用機序
H-Cit-AMC exerts its effects through its interaction with cysteine proteases. The compound is cleaved by these enzymes, releasing 7-amino-4-methylcoumarin. The fluorescence of the released molecule can be measured to quantify the activity of the protease. This mechanism is used in various assays to study enzyme kinetics and inhibitor screening .
類似化合物との比較
Similar Compounds
H-Orn-AMC: Similar to H-Cit-AMC but contains ornithine instead of citrulline.
H-Arg-AMC: Contains arginine instead of citrulline.
Uniqueness
This compound is unique due to its specific interaction with cysteine proteases and the release of a highly fluorescent molecule upon cleavage. This property makes it particularly useful in biochemical assays where sensitivity and specificity are crucial .
特性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBHXDILQZJPU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426781 | |
| Record name | AmbotzHAA7650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93753-78-7 | |
| Record name | AmbotzHAA7650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


